(R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride
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Overview
Description
®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using a chiral amine source to ensure the ®-configuration.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride: The enantiomer of the compound, which may have different biological activities.
2,6-Difluoro-4-methoxybenzylamine: A structurally similar compound lacking the chiral center.
2,6-Difluoro-4-methoxyphenylacetic acid: Another related compound with a carboxylic acid group instead of an amine.
Uniqueness
®-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H12ClF2NO |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-5(12)9-7(10)3-6(13-2)4-8(9)11;/h3-5H,12H2,1-2H3;1H |
InChI Key |
SWNYDDQVCAISKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)OC)F)N.Cl |
Origin of Product |
United States |
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